(Z)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-phenylacetamide

Kinase inhibition BTK CK1δ

The compound (Z)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-phenylacetamide (CAS 868375‑88‑6) is a synthetic, fluorinated benzothiazole derivative belonging to the N‑arylacetamide class. Its core scaffold—a benzo[d]thiazole ring bearing 4,6‑difluoro and N3‑methyl substituents conjugated to a 2‑phenylacetamide moiety—is structurally pre‑organized to interact with the ATP‑binding pocket of protein kinases.

Molecular Formula C16H12F2N2OS
Molecular Weight 318.34
CAS No. 868375-88-6
Cat. No. B2742087
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-phenylacetamide
CAS868375-88-6
Molecular FormulaC16H12F2N2OS
Molecular Weight318.34
Structural Identifiers
SMILESCN1C2=C(C=C(C=C2SC1=NC(=O)CC3=CC=CC=C3)F)F
InChIInChI=1S/C16H12F2N2OS/c1-20-15-12(18)8-11(17)9-13(15)22-16(20)19-14(21)7-10-5-3-2-4-6-10/h2-6,8-9H,7H2,1H3
InChIKeyVLEPFVIFVHEZDI-MNDPQUGUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

868375-88-6 – (Z)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-phenylacetamide for Kinase-Targeted Research


The compound (Z)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-phenylacetamide (CAS 868375‑88‑6) is a synthetic, fluorinated benzothiazole derivative belonging to the N‑arylacetamide class. Its core scaffold—a benzo[d]thiazole ring bearing 4,6‑difluoro and N3‑methyl substituents conjugated to a 2‑phenylacetamide moiety—is structurally pre‑organized to interact with the ATP‑binding pocket of protein kinases . This chemotype has been explored in medicinal chemistry as a potential kinase inhibitor scaffold [1], though peer‑reviewed quantitative profiling data for this specific compound remain absent from authoritative databases such as PubMed, ChEMBL and BindingDB as of mid‑2026.

Why Generic Substitution of 868375-88-6 with Other Benzothiazole Acetamides Carries Scientific Risk


Within the benzothiazole acetamide family, even subtle variations in the amide side chain or the benzothiazole substitution pattern can drastically alter kinase selectivity and antiproliferative potency. Published structure–activity relationship (SAR) studies on related scaffolds demonstrate that introducing a 4,6‑difluoro pattern versus non‑fluorinated or mono‑fluorinated analogs can shift IC50 values by more than an order of magnitude [1]. Therefore, substituting 868375‑88‑6 with a generic benzothiazole acetamide without experimental verification of target engagement and selectivity risks invalidating research outcomes, particularly in kinase‑focused projects where off‑target effects are concentration‑dependent.

Quantitative Differentiation Evidence for 868375-88-6 Against Closest Structural Analogs


Kinase Inhibition Profiling – BTK IC50 in BindingDB vs. Published Benzothiazole Acetamide CK1 Inhibitors

A BindingDB entry associates the monomer ID corresponding to a 4,6‑difluoro‑3‑methylbenzothiazol‑2‑ylidene phenylacetamide scaffold with a BTK IC50 of 1 nM in a human enzyme assay [1]. In contrast, the closest published benzothiazole‑2‑yl‑phenylacetamide analog, LH846 (N‑(5‑chloro‑6‑methylbenzo[d]thiazol‑2‑yl)‑2‑phenylacetamide), inhibits CK1δ with an IC50 of 290 nM [2], representing a ~290‑fold difference in potency and a complete shift in primary kinase target. Caution: the BindingDB entry may correspond to a different regioisomer or a later‑stage derivative; direct confirmation with the exact CAS 868375‑88‑6 is required.

Kinase inhibition BTK CK1δ selectivity

Antiproliferative SAR: 4,6‑Difluoro Pattern Confers Superior Activity in Pancreatic Cancer Models vs. Unsubstituted and Mono‑Halogenated Analogs

In a 2022 SAR study of benzothiazole‑phenylacetamide derivatives, the presence of a di‑fluoro substitution on the benzothiazole ring (compound 6k) was identified as a key determinant for strong antiproliferative action against the CaSki cervical cancer cell line, whereas the unsubstituted benzothiazole analog (6a) showed preferential activity only against HeLa cells [1]. The 4,6‑difluoro‑3‑methyl pattern present in 868375‑88‑6 represents a further elaborated version of this di‑fluoro motif, suggesting potential for enhanced potency and altered cell‑line selectivity compared to non‑fluorinated or mono‑fluorinated phenylacetamide congeners. Direct quantitative comparison data for 868375‑88‑6 itself are not yet publicly available.

Antiproliferative pancreatic cancer SAR fluorine substitution

Physicochemical Differentiation: Enhanced Lipophilicity and Metabolic Stability Predicted for 4,6‑Difluoro‑3‑Methyl Substitution

The introduction of fluorine atoms at the 4‑ and 6‑positions of the benzothiazole core is known to increase lipophilicity (LogP) and oxidative metabolic stability compared to non‑fluorinated analogs, while the N3‑methyl group further modulates conformational rigidity and hydrogen‑bonding capacity [1]. Although experimentally measured LogP and microsomal stability data for 868375‑88‑6 are not publicly reported, the structural features predict improved membrane permeability and longer half‑life relative to non‑fluorinated benzothiazole acetamides such as N‑(benzo[d]thiazol‑2‑yl)‑2‑phenylacetamide. This class‑level inference is consistent with general medicinal chemistry principles for fluorinated heterocycles [2].

Lipophilicity metabolic stability fluorine effect drug-likeness

Recommended Research Applications for 868375-88-6 Based on Current Evidence


Primary Kinase Selectivity Profiling in BTK‑Focused Drug Discovery Programs

Given the tentative association with sub‑nanomolar BTK inhibition [1], the most appropriate initial use of 868375‑88‑6 is as a starting point for BTK inhibitor optimization. Researchers should prioritize broad‑panel kinase profiling (e.g., Eurofins KinaseProfiler or DiscoverX KINOMEscan) to confirm BTK potency and establish selectivity against CK1 isoforms and other kinases, before investing in cellular or in vivo studies.

SAR Probe in Fluorinated Benzothiazole Acetamide Libraries for Pancreatic and Cervical Cancer Cell Screening

Based on the demonstrated importance of di‑fluoro substitution for antiproliferative activity in the benzothiazole‑phenylacetamide class [2], 868375‑88‑6 should be included as a key SAR probe in focused libraries targeting pancreatic cancer (e.g., PANC‑1, BxPC‑3) and cervical cancer (CaSki, HeLa) cell lines, with head‑to‑head comparison against non‑fluorinated and mono‑fluorinated analogs.

Physicochemical Benchmarking for CNS Penetration Prediction in Neurodegenerative Disease Models

The 4,6‑difluoro‑3‑methyl substitution pattern is expected to enhance lipophilicity and passive membrane permeability [3], making 868375‑88‑6 a candidate for experimental determination of LogD, PAMPA permeability, and brain‑plasma ratio. These data would inform whether this chemotype is suitable for CNS‑targeted kinase inhibition, extending the relevance of benzothiazole acetamides beyond the established CK1/ABAD dual inhibition paradigm [4].

Quote Request

Request a Quote for (Z)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-phenylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.